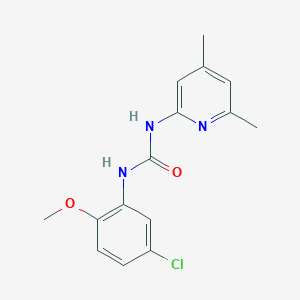![molecular formula C18H14ClN3O B5883652 6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)
6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CLN-081, is a synthetic compound that has been extensively studied for its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of 6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it has been shown to act as a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. GSK-3 is involved in several cellular processes, including glycogen synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of new blood vessels, a process known as angiogenesis. Additionally, this compound has been shown to reduce the production of several inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its potent inhibitory activity against CDKs and GSK-3, making it a valuable tool for studying the role of these enzymes in cellular processes. Additionally, this compound has been shown to have good solubility in water, making it easy to use in experimental settings. One limitation of this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several potential future directions for research on 6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of several types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biomedical research, such as inflammation and neurodegenerative diseases. Finally, the development of more potent and selective inhibitors of CDKs and GSK-3 could lead to the development of more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 6-chloro-2,5-dimethylpyrazine-3-carboxylic acid with 1-naphthylamine and triethylamine in the presence of acetic anhydride. The resulting compound is then treated with sodium hydroxide to yield this compound.
Aplicaciones Científicas De Investigación
6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have potential applications in several areas of biomedical research. It has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of several types of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6-chloro-2,5-dimethyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-10-15(14-9-5-7-12-6-3-4-8-13(12)14)17-20-11(2)16(19)18(23)22(17)21-10/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWROAUNXVHOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)


![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)


![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)

